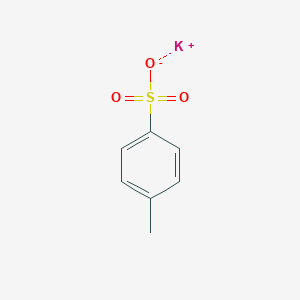
Potassium toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium toluenesulfonate is typically synthesized by neutralizing toluenesulfonic acid with potassium hydroxide. The reaction is as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid.
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with potassium hydroxide. The sulfonation process involves the reaction of toluene with sulfuric acid to form toluenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution: Alkylated products.
Oxidation: Sulfonic acids.
Reduction: Toluene.
Applications De Recherche Scientifique
Potassium toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the preparation of certain biological buffers and reagents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium toluenesulfonate involves its role as a strong acid and a good leaving group in chemical reactions. The sulfonate group is highly electron-withdrawing, which makes it an excellent leaving group in nucleophilic substitution reactions. This property is utilized in various organic synthesis processes .
Comparaison Avec Des Composés Similaires
Sodium toluenesulfonate: Similar in structure but uses sodium instead of potassium.
Potassium benzenesulfonate: Similar sulfonate group but lacks the methyl group on the benzene ring.
Potassium methanesulfonate: Contains a sulfonate group attached to a methane instead of a benzene ring.
Uniqueness: Potassium toluenesulfonate is unique due to its specific combination of the toluene ring and the sulfonate group, which provides distinct reactivity and solubility properties compared to other sulfonates .
Propriétés
Numéro CAS |
16106-44-8 |
|---|---|
Formule moléculaire |
C7H8KO3S |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
potassium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
Clé InChI |
JZEOFPSJMBFPMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.[K] |
Key on ui other cas no. |
16106-44-8 |
Description physique |
DryPowde |
Numéros CAS associés |
104-15-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















